

# Spectroscopic data of ethoxytrimethylsilane (NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Data of Ethoxytrimethylsilane

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethoxytrimethylsilane** (CAS No. 1825-62-3), a common silyl ether in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

#### **Chemical Structure**

IUPAC Name: Ethoxy(trimethyl)silane Molecular Formula: C₅H14OSi Molecular Weight: 118.25 g/mol [1][2][3] Chemical Structure:

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of **ethoxytrimethylsilane** by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

#### <sup>1</sup>H NMR Data



The <sup>1</sup>H NMR spectrum of **ethoxytrimethylsilane** exhibits two distinct signals corresponding to the ethoxy and trimethylsilyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.6	Quartet (q)	2H	-O-CH₂-CH₃
~1.1	Triplet (t)	3H	-O-CH₂-CH₃
~0.1	Singlet (s)	9Н	-Si(CH₃)₃

Note: Precise chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum shows three signals corresponding to the three distinct carbon environments in the molecule.[4]

Chemical Shift (δ) ppm	Assignment
~58.5	-O-CH₂-CH₃
~18.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
~-1.0	-Si(CH₃)₃

Note: Data referenced from public spectral databases.[4][5]

#### **Experimental Protocol for NMR Spectroscopy**

A general protocol for acquiring NMR spectra of liquid silanes like **ethoxytrimethylsilane** is as follows:

- Sample Preparation:
  - Dissolve approximately 10-20 mg of ethoxytrimethylsilane in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).



- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (though the trimethylsilyl group of the analyte itself can serve as an internal reference).
- Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - ¹H NMR:
    - Acquire the spectrum using a standard pulse program.
    - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
    - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
  - ¹³C NMR:
    - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
    - A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.
    - Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **ethoxytrimethylsilane** based on the absorption of infrared radiation at specific vibrational frequencies.

#### **IR Absorption Data**

The key vibrational bands for **ethoxytrimethylsilane** are summarized below.



Wavenumber (cm⁻¹)	Intensity	Assignment of Vibration
2975-2870	Strong	C-H stretching (in -CH₃ and - CH₂ groups)
1250	Strong	Si-CH₃ symmetric deformation (umbrella mode)
1100-1070	Strong	Si-O-C asymmetric stretching
840	Strong	Si-C stretching and CH₃ rocking on Si
750	Medium	CH₃ rocking on Si

Note: These are characteristic absorption ranges for alkyl silyl ethers.[6]

#### **Experimental Protocol for IR Spectroscopy**

For a liquid sample like **ethoxytrimethylsilane**, the IR spectrum can be obtained using the following methods:

- Sample Preparation (Neat Liquid):
  - Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin capillary film.
- Instrumentation and Data Acquisition:
  - Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the clean, empty salt plates.
  - Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>.
  - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).



#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **ethoxytrimethylsilane**, which aids in its identification and structural confirmation. The spectra typically show a weak or absent molecular ion peak and a base peak corresponding to the loss of a methyl group.[7]

#### **Mass Spectrometry Data (Electron Ionization)**

The mass spectrum is typically acquired using electron ionization (EI) at 70 eV. The major fragments are listed below.[1]

m/z	Relative Intensity	Proposed Fragment Ion
118	Low / Absent	[M] <sup>+</sup> (Molecular Ion)
103	High	[M - CH <sub>3</sub> ] <sup>+</sup>
75	High	[(CH3)2SiOH]+
73	High	[(CH₃)₃Si]+
59	Medium	[CH3Si(O)]+ or [(CH3)2SiH]+
45	Medium	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

## **Experimental Protocol for Mass Spectrometry**

A standard protocol for analyzing **ethoxytrimethylsilane** by GC-MS is as follows:

- Sample Preparation:
  - Prepare a dilute solution of ethoxytrimethylsilane in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation and Data Acquisition (GC-MS):
  - Gas Chromatograph (GC):
    - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.

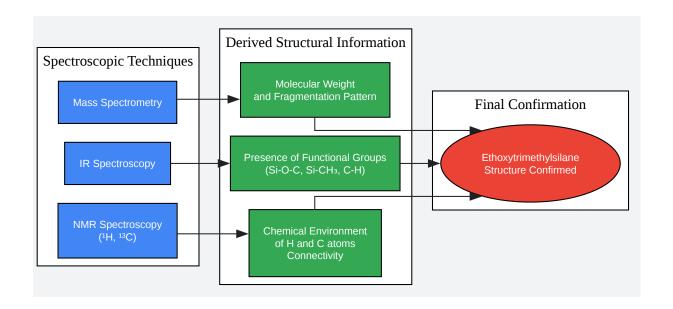


- Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) to separate the analyte from the solvent and any impurities.
- A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.
- Mass Spectrometer (MS):
  - The eluent from the GC column is directed into the ion source of the mass spectrometer.
  - Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
  - Detector: An electron multiplier detects the ions.
  - The mass spectrum is recorded over a mass range of, for example, m/z 35-200.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the structural elucidation of **ethoxytrimethylsilane** using the spectroscopic techniques discussed.





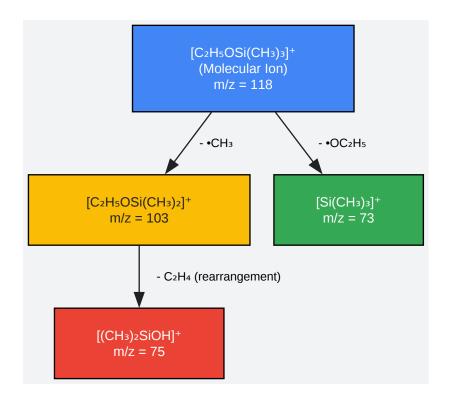
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Caption: Workflow for the structural elucidation of **ethoxytrimethylsilane**.

#### **Mass Spectrometry Fragmentation Pathway**

This diagram illustrates the primary fragmentation pathway of **ethoxytrimethylsilane** under electron ionization.





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Caption: Primary fragmentation pathway of **ethoxytrimethylsilane** in EI-MS.

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